3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
“3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound with the molecular formula C5H7N3OS . It is used in various research and development applications .
Synthesis Analysis
The synthesis of this compound involves several steps. Some methods include heating with potassium hydroxide in ethanol, or with sodium hydroxide in water . Other methods involve using methanesulfonic acid and phosphorus pentoxide at 70℃ for 10 hours . The yield varies depending on the method used .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H7N3OS . The molecular weight is 157.19 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the conditions and reagents used . For example, it can react with sodium hydroxide in water for 240 hours . The yield of the reaction can vary significantly depending on the conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.19 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Antiviral Properties
One study focused on synthesizing novel compounds from environmentally friendly materials for treating variola virus. The molecular modeling indicated that these compounds have high ligand-receptor binding interactions, suggesting potential as alternatives to FDA-approved drugs for variola virus treatment (Gerçek, Jumamyradova, & Senturk, 2022).
Antitumor and Antimicrobial Activities
Another study synthesized new derivatives to evaluate their cytotoxic activities against human liver and breast cancer cell lines, showing potential antitumor properties (Kökbudak et al., 2020). Additionally, compounds exhibiting potent anticancer activity against various human cancer cell lines were developed, indicating the versatility of this chemical structure in antitumor applications (Hafez & El-Gazzar, 2017).
Chemical Synthesis and Functionalization
Research on the synthesis and functionalization of related pyrimidines has led to the development of diverse compounds with potential applications in various domains, including antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015). A novel methodology for synthesizing pyrido[2,3‐d]pyrimidines has also been explored, demonstrating the compound's reactivity and potential for creating new chemical entities (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).
Novel Applications in Material Science
A unique application involved developing a ytterbium(III) PVC membrane electrode using a derivative as an ionophore. This electrode demonstrated excellent selectivity for Yb(3+) ions, showcasing the potential for analytical applications in material science (Zamani, Rajabzadeh, & Ganjali, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBDPKWUCLBWQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355981 |
Source
|
Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
CAS RN |
35523-72-9 |
Source
|
Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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